Isothiazolo[3,4-b]pyridin-3-amine
Description
Significance of Heterocyclic Systems in Modern Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic organic compounds containing at least one atom of an element other than carbon within their ring structure, form the largest and most diverse class of organic compounds. Their prevalence in nature is notable, with many essential biological molecules such as vitamins, hormones, and antibiotics featuring heterocyclic cores. ijraset.com In fact, it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring, underscoring their immense importance in modern drug design.
The unique three-dimensional structures and electronic properties of heterocyclic systems enable them to interact with a wide range of biological targets, including enzymes and receptors. openmedicinalchemistryjournal.com This versatility has made them a cornerstone of medicinal chemistry, with researchers continuously exploring new synthetic methodologies to create novel heterocyclic structures with desired biological activities. sciencepublishinggroup.comelsevierpure.com The applications of these compounds are vast, ranging from anticancer and antiviral agents to anti-inflammatory and antimicrobial drugs. ijraset.comelsevierpure.com
Overview of Isothiazolopyridine Derivatives as Promising Chemical Scaffolds
Within the broad family of heterocyclic compounds, isothiazolopyridine derivatives have garnered significant attention as promising chemical scaffolds in drug discovery. These are bicyclic systems where an isothiazole (B42339) ring is fused to a pyridine (B92270) ring. The arrangement of the nitrogen and sulfur atoms in the isothiazole ring, combined with the electronic nature of the pyridine ring, imparts unique physicochemical properties to these molecules.
Different isomers of isothiazolopyridines, such as isothiazolo[4,3-b]pyridines and isothiazolo[5,4-b]pyridines, have been extensively studied as inhibitors of various kinases, which are enzymes that play crucial roles in cellular signaling pathways. nih.govrsc.orgnih.gov For instance, derivatives of isothiazolo[4,3-b]pyridine have shown potent inhibitory activity against Cyclin G-associated kinase (GAK), a protein implicated in both viral infections and cancer. nih.govnih.gov Similarly, the isothiazolo[5,4-b]pyridine (B1251151) scaffold is recognized as a key pharmacophore for targeting kinases like phosphoinositide 3-kinase (PI3K) and GAK. The ability to systematically modify the substituents on the isothiazolopyridine core allows for detailed structure-activity relationship (SAR) studies, aiding in the optimization of their biological activity.
Historical Context and Early Research on Isothiazolo[3,4-b]pyridin-3-amine Synthesis and Characterization
The first reported synthesis of this compound dates back to 1973. The synthesis commenced with the precursor 2-aminonicotinonitrile. This foundational work established a key methodology for accessing this particular heterocyclic system. The multi-step synthesis is outlined below:
| Step | Description | Starting Material | Reagents | Product |
| 1 | Thionation | 2-aminonicotinonitrile | Ammonia (B1221849) and hydrogen sulfide | 2-aminothionicotinamide |
| 2 | Oxidative Cyclization | 2-aminothionicotinamide | Hydrogen peroxide | 3-aminoisothiazolo[3,4-b]pyridine |
| 3 | Diazotization and Reduction | 3-aminoisothiazolo[3,4-b]pyridine | Diazotizing agent and hypophosphorous acid | This compound |
This early research laid the groundwork for the subsequent exploration of this compound and its derivatives. The characterization of the final compound and the intermediates was crucial for confirming the structure and purity, typically involving techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The chemical identity of this compound is summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol |
| CAS Number | 42242-06-8 |
Current Research Landscape and Emerging Trends Pertaining to this compound and its Analogues
Contemporary research on this compound and its analogues is largely centered on their potential as kinase inhibitors. Specifically, this scaffold has been identified as an inhibitor of Cyclin G-associated kinase (GAK). The inhibition of GAK by derivatives of this compound is an area of active investigation due to its potential therapeutic applications.
Recent studies have explored the antiproliferative activity of this compound derivatives against various cancer cell lines. Research has indicated that the introduction of specific functional groups onto the core structure can significantly enhance their efficacy. Furthermore, some derivatives have demonstrated modest antiviral activity against viruses such as the hepatitis C virus (HCV) and dengue virus (DENV). These findings suggest that the this compound scaffold is a valuable starting point for the development of new therapeutic agents.
Emerging trends in this area involve the synthesis of new analogues with diverse substitutions to conduct detailed structure-activity relationship (SAR) studies. The goal is to optimize the potency and selectivity of these compounds for their biological targets while minimizing potential off-target effects. The exploration of different synthetic routes, such as the use of Suzuki-Miyaura cross-coupling reactions, is also an active area of research to facilitate the creation of a wider range of derivatives for biological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]thiazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHHXMGQVKAHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195080 | |
| Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
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Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-06-8 | |
| Record name | Isothiazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42242-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
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| Record name | 42242-06-8 | |
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| Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
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| Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Isothiazolo 3,4 B Pyridin 3 Amine and Analogues
Classic Synthetic Routes to Isothiazolo[3,4-b]pyridin-3-amine
The synthesis of the isothiazolo[3,4-b]pyridine (B8289327) core relies on fundamental reactions that construct the isothiazole (B42339) ring onto a pyridine (B92270) precursor. These classic routes often involve multiple steps and carefully controlled reaction conditions.
Multi-step Synthesis via 2-Aminonicotinonitrile Precursors
A common strategy for building fused heterocyclic systems like isothiazolopyridines involves starting with appropriately substituted pyridine derivatives. For the synthesis of the related isothiazolo[4,3-b]pyridine scaffold, a key precursor is a 3-aminopyridine-2-carbothioamide (B1629073). rsc.org This intermediate is typically derived from a corresponding 3-nitropicolinonitrile (3-nitro-pyridine-2-carbonitrile). rsc.org
This suggests a parallel pathway for this compound, which would likely start from a 2-aminonicotinonitrile (2-amino-pyridine-3-carbonitrile). The synthesis would proceed through the conversion of the nitrile group into a thioamide functionality. This transformation sets the stage for the subsequent ring-closing reaction to form the desired fused isothiazole ring.
Oxidative Cyclization Strategies in Isothiazole Ring Formation
Oxidative cyclization is a pivotal step in the formation of the isothiazole ring in isothiazolopyridine systems. In the case of isothiazolo[4,3-b]pyridines, the synthesis involves treating a 3-aminopyridine-2-carbothioamide analogue with an oxidizing agent to construct the isothiazole moiety. rsc.org
For the isomeric isothiazolo[4,5-b]pyridines, the synthesis requires a different precursor, a 3-mercaptopicolinonitrile. This intermediate undergoes an oxidative ring closure to form the isothiazole ring. rsc.org For instance, the synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine was achieved in high yield through an oxidative cyclization using bromine. rsc.org Similarly, oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been employed to furnish a 3-amino-isothiazolo[4,3-b]pyridine derivative in moderate yields. nih.gov These examples highlight the versatility of oxidative strategies in synthesizing various isothiazolopyridine cores.
Diazotization and Reduction Pathways in Isothiazolopyridine Synthesis
Diazotization is a fundamental process in organic synthesis that converts a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgyoutube.com The resulting diazonium salt (R-N₂⁺X⁻) is a highly valuable synthetic intermediate. byjus.com
In the context of isothiazolopyridine synthesis, a precursor containing a primary amino group can be converted to a diazonium salt. This intermediate can then undergo a variety of transformations. For example, reduction of the diazonium group can be used to introduce a hydrogen atom, effectively removing the original amino group. youtube.com More commonly, diazonium salts are used in Sandmeyer reactions to introduce halides (Cl, Br) or cyano groups, or in Schiemann reactions for fluorination. organic-chemistry.org This versatility makes diazotization a key step in pathways designed to introduce specific substituents onto the pyridine or isothiazole ring during the synthesis of complex derivatives. The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile, followed by a series of proton transfers and dehydration to yield the final diazonium ion. byjus.comyoutube.com
Synthesis of Substituted this compound Derivatives
The development of synthetic routes to substituted derivatives is crucial for exploring the structure-activity relationships of isothiazolopyridines in fields like drug discovery. rsc.orgnih.gov
Preparation of 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine as a Key Building Block
While the direct synthesis for 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine is not detailed in the provided search results, the synthesis of the isomeric 6-Bromoisothiazolo[4,5-b]pyridin-3-amine serves as an instructive example for creating halogenated amino-isothiazolopyridine building blocks. This compound was prepared via a nucleophilic aromatic substitution reaction starting from 3,6-dibromoisothiazolo[4,5-b]pyridine . rsc.org The reaction with an ammonia (B1221849) solution in methanol (B129727) yielded the 3-amino congener, although its insoluble nature complicated purification and led to a modest yield of 62%. rsc.org This approach demonstrates a viable pathway for introducing an amino group at the 3-position of a dibrominated isothiazolopyridine scaffold, a strategy that could be adapted for the [4,3-b] isomer.
| Precursor | Reagent | Product | Yield (%) |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | 7N NH₃ in Methanol, DMF | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | 62 |
Table 1: Synthesis of a Bromo-Substituted Amino-Isothiazolopyridine. rsc.org
Development of Procedures for Dihalogenated Isothiazolo[4,5-b]pyridines
Efficient access to dihalogenated isothiazolopyridine intermediates is critical as they serve as versatile platforms for creating diverse compound libraries through regioselective functionalization. rsc.org A straightforward and high-yielding two-step synthesis for 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been established. rsc.org
The synthesis of 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine begins with commercially available 6-chloro-3-nitropicolinonitrile. A selective substitution of the nitro group is achieved using p-methoxybenzylthiol at -45 °C. The subsequent oxidative cyclization at 0 °C, a temperature chosen to prevent halogen exchange, yields the desired dihalogenated product in good yield. rsc.org
Another key intermediate, 3,6-dibromo-isothiazolo[4,5-b]pyridine , was prepared via oxidative cyclization with bromine, providing convenient access to this previously unreported building block. rsc.org These dihalogenated intermediates are readily functionalized through methods like nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, allowing for regioselective modification of the isothiazolo[4,5-b]pyridine scaffold. rsc.org
| Starting Material | Key Transformation | Product |
| 6-chloro-3-nitropicolinonitrile | 1. Substitution with p-methoxybenzylthiol2. Oxidative cyclization | 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine |
| Not specified precursor | Oxidative cyclization with Bromine | 3,6-dibromo-isothiazolo[4,5-b]pyridine |
Table 2: Synthesis of Dihalogenated Isothiazolo[4,5-b]pyridine Intermediates. rsc.org
Synthesis of 2-Substituted Isothiazolopyridin-3-ones
The synthesis of 2-substituted isothiazolopyridin-3-ones serves as a crucial step in the generation of various isothiazolopyridine derivatives. One established method involves the reaction of 3-cyanopyridine-2-thiones or bis(3-cyanopyridyl) disulfides with concentrated sulfuric acid. researchgate.net This process is believed to proceed through the formation of 3-carbamoylpyridine-2-thiones as intermediates. researchgate.net The resulting 3-oxoisothiazolopyridines can then be further functionalized. For instance, they can be converted to 3-bromoisothiazolopyridines, which are versatile intermediates for subsequent cross-coupling reactions. researchgate.net
Advanced Synthetic Approaches to Isothiazolopyridine Scaffolds
Strategies Utilizing 1,2-Dithiolopyridin-3-ones and 3-Thiones as Intermediates
The use of thione-containing intermediates is a prominent strategy in the synthesis of isothiazolopyridine scaffolds. For example, 3-cyanopyridine-2-thiones can be prepared through the reaction of β-keto nitriles with sulfur or by the condensation of chalcones or benzylideneacetone (B49655) with cyanothioacetamide. researchgate.net These thiones are valuable precursors for constructing thieno[2,3-b]pyridines and other fused heterocyclic systems. researchgate.net Another approach involves the thionation of amide precursors. For instance, treatment of 3-amino-pyridine analogues with Lawesson's reagent can afford the corresponding thioamide, which can then undergo oxidative cyclization to yield the desired isothiazolopyridine scaffold. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of the isothiazolopyridine core. researchgate.netmdpi.com These reactions enable the formation of carbon-carbon bonds between a halogenated isothiazolopyridine and a boronic acid or ester derivative, facilitating the introduction of a wide range of aryl and heteroaryl substituents. nih.govnih.gov
The Suzuki-Miyaura reaction is widely used in both academic and industrial settings for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of various functional groups. mdpi.comresearchgate.net For instance, a selective C-4 arylation of 2,4-dichloro-3-nitropyridine (B57353) can be achieved using a ligand-free Suzuki-Miyaura coupling. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.govbeilstein-journals.org For example, the use of a PdCl2 catalyst under ultrasonic irradiation has been reported to enhance the synthesis of certain biaryl compounds. researchgate.net Furthermore, the development of recyclable solid catalysts offers a more sustainable approach to these coupling reactions. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 2,4-dichloro-3-nitropyridine | Arylboronic acid | Pd(OAc)2/Xantphos | 2-chloro-3-nitro-4-arylpyridine | nih.gov |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Not specified | 5-aryl-3-chloro-1,2,4-thiadiazole | nih.gov |
| 6-chloro-3-nitropicolinonitrile | p-methoxybenzylthiol | Not specified | 6-chloro-3-(p-methoxybenzylthio)picolinonitrile | rsc.org |
Aminocarbonylation and Functionalization of Halogenated Pyridine Intermediates
Palladium-catalyzed aminocarbonylation is another powerful technique for functionalizing halogenated pyridine intermediates. nih.gov This reaction introduces a carboxamide group by reacting the halide with carbon monoxide and an amine. The choice of catalytic system, such as Pd(OAc)2/Xantphos, and reaction conditions can influence the yield and selectivity of the desired amide product. nih.gov For example, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) with morpholine (B109124) can yield both the amide and the α-ketoamide, with the product ratio depending on the solvent and reaction conditions. mdpi.com
Halogenated pyridines are key building blocks in the synthesis of isothiazolopyridines. nih.govrsc.org Their functionalization is not limited to cross-coupling and aminocarbonylation. For instance, a nitro group on the pyridine ring can be selectively substituted. In the synthesis of 3,5-disubstituted isothiazolo[4,3-b]pyridines, reacting 6-chloro-3-nitropicolinonitrile with p-methoxybenzylthiol at a low temperature allows for the selective substitution of the nitro group, leaving the chlorine atom intact for further transformations. rsc.org
Nucleophilic Displacement Reactions for Functionalized Isothiazolopyridines
Nucleophilic displacement reactions are fundamental in the synthesis of functionalized isothiazolopyridines. nih.gov These reactions involve the substitution of a leaving group, typically a halogen, on the heterocyclic core by a nucleophile. mdpi.com For example, the synthesis of 6-bromoisothiazolo[4,5-b]pyridin-3-amine has been achieved by reacting dibromoisothiazolo[4,5-b]pyridine with ammonia in methanol. rsc.org The reactivity of different positions on the isothiazole ring towards nucleophiles can vary, with position 5 often being more active in nucleophilic substitution reactions than position 3. thieme-connect.com Mechanochemical methods, such as vibration ball-milling, have been explored as an alternative to traditional solution-phase reactions, sometimes leading to cleaner and more efficient nucleophilic displacements. nih.gov
Environmentally Benign and Metal-Free Synthetic Methodologies for Fused Isothiazoles
In recent years, there has been a growing emphasis on developing environmentally benign and metal-free synthetic methods for fused isothiazoles. rsc.orgrsc.org These approaches aim to reduce the use of toxic reagents and metal catalysts, aligning with the principles of green chemistry. researchgate.netnih.gov
One such strategy involves the ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles, which offers a simple, rapid, and eco-friendly route. rsc.org Another approach utilizes a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters to produce thiazoles and isothiazoles. nih.gov Metal-free, catalyst-free [4 + 1] annulation reactions have also been developed, relying on a sequential imine formation/cyclization/aerial oxidation cascade. organic-chemistry.org Furthermore, base-promoted cyclization of N'-(substituted)-N-(2-halophenyl)thioureas provides a metal-free pathway to 2-substituted benzothiazoles. nih.gov The oxidation of thiols to disulfides, a key step in some isothiazole syntheses, can also be achieved under mild and environmentally friendly conditions using hydrogen peroxide and a catalytic amount of iodide. organic-chemistry.org
Chemo- and Regioselectivity in Isothiazolopyridine Synthesis
The synthesis of complex heterocyclic systems such as isothiazolopyridines requires precise control over the reaction conditions to ensure the desired constitutional isomer is formed. Chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—and regioselectivity—the preference for a reaction to occur at one position over another—are paramount considerations in the synthetic design for this class of compounds.
Control over regioselectivity is fundamental in determining which isomer of the isothiazolopyridine scaffold is produced. The arrangement of the nitrogen and sulfur atoms in the fused ring system is dictated by the choice of starting materials and the cyclization strategy. For instance, the synthesis of Isothiazolo[3,4-b]pyridine specifically begins with a 2-substituted pyridine precursor, 2-aminonicotinonitrile. cdnsciencepub.com The subsequent conversion to 2-aminothionicotinamide and the final oxidative cyclization locks in the [3,4-b] fusion, where the isothiazole ring is fused across the C3 and C4 positions of the pyridine ring. cdnsciencepub.com
In contrast, the synthesis of other isomers, such as isothiazolo[5,4-b]pyridines, starts with different precursors to achieve the alternative ring fusion. researchgate.net The regiochemistry of these reactions can be highly dependent on the relative electrophilicity of the reactive sites in the precursor molecules, a principle that governs the outcomes in the synthesis of many related fused N-heterocycles. nih.gov
Furthermore, regioselectivity is critical when introducing substituents onto the pyridine ring of an existing scaffold or a precursor. In the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridine analogues, a ligand-free Suzuki-Miyaura coupling was employed for the selective arylation at the C-4 position of a 2,4-dichloro-3-nitropyridine starting material. nih.gov This step demonstrates precise regiochemical control, allowing for the specific placement of an aryl group before the isothiazole ring is formed. nih.gov
Chemoselectivity plays a crucial role during both the cyclization and subsequent functional group manipulations. The oxidative cyclization of a thioamide precursor to form the isothiazole ring is a key step where chemoselectivity is vital. This reaction must selectively form the N-S bond without affecting other sensitive functional groups on the molecule. For example, the use of hydrogen peroxide in methanol at low temperatures to form 3-aminoisothiazolo[3,4-b]pyridine from 2-aminothionicotinamide is an optimized process that favors the desired cyclization. The conditions are chosen to avoid side reactions, such as over-oxidation.
Another significant example of chemoselectivity is observed in the modification of the fully formed isothiazolopyridine system. The synthesis of the parent Isothiazolo[3,4-b]pyridine from its 3-amino derivative involves diazotization followed by a reduction with hypophosphorous acid. This sequence is designed to chemoselectively remove the amino group while preserving the integrity of the fused heterocyclic core. Similarly, in the synthesis of a 3-amino-7-aryl-isothiazolo[4,3-b]pyridine, the selective removal of a p-methoxybenzyl (PMB) protecting group was achieved cleanly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), whereas other reagents led to complex reaction mixtures. nih.gov This highlights the importance of reagent choice in achieving chemoselective transformations. nih.gov
The following table summarizes key examples of chemo- and regioselectivity in the synthesis of isothiazolopyridines and their precursors.
Table 1: Examples of Chemo- and Regioselectivity in Isothiazolopyridine Synthesis
| Reaction Type | Substrate/System | Reagents/Conditions | Selectivity Type | Outcome | Source(s) |
|---|---|---|---|---|---|
| Oxidative Cyclization | 2-aminothionicotinamide | Hydrogen peroxide, methanol, 0–5°C | Regio- and Chemoselective | Forms the Isothiazolo[3,4-b]pyridine ring system without over-oxidation. | |
| Arylation | 2,4-dichloro-3-nitropyridine | Arylboronic acid, Pd(OAc)₂, K₃PO₄ | Regioselective | Selective Suzuki-Miyaura coupling at the C-4 position of the pyridine ring. | nih.gov |
| Deprotection | PMB-protected 3-amino-isothiazolo[4,3-b]pyridine | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chemoselective | Clean removal of the PMB protecting group without affecting the core structure. | nih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminonicotinonitrile |
| 2-aminothionicotinamide |
| Isothiazolo[5,4-b]pyridine (B1251151) |
| 3,7-disubstituted isothiazolo[4,3-b]pyridine |
| 2,4-dichloro-3-nitropyridine |
| 3-aminoisothiazolo[3,4-b]pyridine |
| 3-amino-7-aryl-isothiazolo[4,3-b]pyridine |
| Hydrogen peroxide |
| Hypophosphorous acid |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
Spectroscopic Characterization Techniques in Isothiazolo 3,4 B Pyridin 3 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Isothiazolo[3,4-b]pyridin-3-amine. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, allows for the unambiguous assignment of all proton and carbon signals and confirms the regiochemistry of the fused heterocyclic system.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyridine (B92270) ring and the amino group. In a typical solvent like DMSO-d₆, the spectrum displays three signals in the aromatic region and one for the amine protons. The pyridine ring protons (H-5, H-6, and H-7) form an AMX spin system.
Published data reveals the following characteristic shifts: a doublet for the H-5 proton, a doublet for the H-6 proton, and a broad singlet for the two protons of the NH₂ group. The coupling constants between the pyridine protons are consistent with the ortho- and meta-relationships in the pyridine ring.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.45 | Doublet (d) | 5.1 |
| H-6 | ~7.92 | Doublet (d) | 5.1 |
| NH₂ | ~6.75 | Singlet (s) | - |
Data reported in DMSO-d₆.
The ¹³C NMR spectrum is essential for confirming the carbon skeleton of the molecule. The spectrum for this compound shows six distinct signals, corresponding to the six carbon atoms in the fused ring system. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electronic effects of the amino group.
Detailed studies on isothiazolopyridine systems have allowed for the complete assignment of their ¹³C spectra. researchgate.net The carbons of the pyridine ring typically resonate in the range of 115-150 ppm, while the carbons of the isothiazole (B42339) moiety have distinct shifts, with the carbon adjacent to the sulfur atom appearing at a different field compared to the one between the two nitrogen atoms in the fused system. For the parent isothiazolo[3,4-b]pyridine (B8289327), the pyridine carbon atoms C-5 and C-7 absorb at 143.17 and 143.04 ppm, respectively, while C-6 resonates at 119.20 ppm. researchgate.net The presence of the amino group at the C-3 position significantly influences the chemical shifts of the isothiazole ring carbons.
Table 2: Representative ¹³C NMR Chemical Shifts for the Isothiazolopyridine Core
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C-3 | Varies (influenced by NH₂) |
| C-3a | Varies |
| C-5 | ~143 |
| C-6 | ~119 |
| C-7 | ~143 |
| C-7a | Varies |
Values are based on the unsubstituted isothiazolo[3,4-b]pyridine ring system and will be shifted by the C3-amino substituent. researchgate.net
Two-dimensional (2D) NMR experiments are critical for confirming the specific isomer (regiochemistry) formed during synthesis. While the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which detects through-space correlations between protons, can be used, other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) or Correlation Spectroscopy via Long-range Coupling (COLOC) are also powerful. For instance, a COLOC experiment on isothiazolopyridine isomers was used to unambiguously assign carbon signals by observing long-range couplings between protons and carbons. researchgate.net For this compound, an HMBC experiment would show correlations between the amine protons and carbons C-3 and C-3a, and between the pyridine protons (e.g., H-5) and adjacent carbons (e.g., C-3a and C-7), thus confirming the fusion pattern of the heterocyclic rings.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS ESI+)
Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern, which can further support its structural identification. The compound has a molecular formula of C₆H₅N₃S, corresponding to a monoisotopic mass of 151.0204 Da.
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI+) would show a protonated molecular ion [M+H]⁺. The high accuracy of HRMS allows for the experimental mass to be compared with the calculated mass, confirming the elemental composition. For example, in the analysis of a related substituted isothiazolopyridine, the calculated mass for the [M+H]⁺ ion was 408.1376, and the measured value was 408.1369, confirming the structure. nih.gov A similar level of accuracy would be expected for this compound.
Table 3: Molecular Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight (Average) | 151.19 g/mol |
| Calculated Exact Mass [M] | 151.0204 Da |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The spectrum reveals information about the extent of conjugation in the fused heterocyclic system. The absorption maxima (λₘₐₓ) are attributed to π→π* and n→π* electronic transitions.
Studies have reported slightly different absorption maxima depending on the solvent used, a phenomenon known as solvatochromism. In methanol (B129727), a λₘₐₓ of 274 nm has been recorded. Another study, using 95% ethanol (B145695) as the solvent for the parent isothiazolo[3,4-b]pyridine, reported an absorption band at 296 nm. researchgate.net This shift is expected as the polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy of the electronic transition. researchgate.netresearchgate.net The extensive conjugation across the fused rings is responsible for these absorptions in the UV region.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum provides characteristic absorption bands for the primary amine (NH₂) group and the aromatic rings.
Based on established principles for primary amines and aromatic heterocycles, the following characteristic peaks are expected:
N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. researchgate.net
N-H Bending: A sharp band corresponding to the N-H scissoring (bending) vibration is expected to appear in the region of 1580-1650 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for the C-N bond of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. researchgate.net
The presence and specific positions of these bands provide clear evidence for the key structural components of the molecule.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isothiazolo[4,3-b]pyridine |
| Pyrazolo[3,4-b]pyridine |
| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) |
| Methanol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. This method is indispensable for unambiguously determining the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. For isothiazolopyridine systems, X-ray crystallography has been crucial in confirming molecular geometries, elucidating substituent orientations, and understanding the non-covalent interactions that govern crystal packing.
Detailed Research Findings from Derivatives:
Research on related isothiazolopyridine derivatives has successfully utilized X-ray crystallography to confirm their synthesized structures. For instance, the structure of 3,6-dibromo-isothiazolo[4,5-b]pyridine, an isomer of a substituted this compound, was unequivocally confirmed using single-crystal X-ray crystallography. rsc.org This analysis was vital for verifying the regiochemistry of the bromination reaction, which is a critical piece of information for its subsequent use in synthesis.
Furthermore, the crystal structure of a 3,7-disubstituted isothiazolo[4,3-b]pyridine derivative was analyzed to understand its biological activity, or lack thereof, as a kinase inhibitor. nih.gov By comparing its docked conformation to the experimentally determined co-crystal structure of a related potent inhibitor, researchers could rationalize the observed differences in biological function at a molecular level. nih.gov
The table below presents representative crystallographic data for a related thiazolopyridine derivative, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, to illustrate the type of information obtained from such studies. researchgate.net
Table 1: Crystallographic Data for 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.182(3) |
| b (Å) | 5.9674(6) |
| c (Å) | 26.683(4) |
| β (°) | 101.162(17) |
| Volume (ų) | 2215.4(6) |
This data highlights the precise measurements of the unit cell dimensions and symmetry that are obtained from an X-ray crystallographic experiment. Such information is fundamental for understanding the solid-state properties of these compounds and for the rational design of new derivatives with specific desired characteristics.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-dibromo-isothiazolo[4,5-b]pyridine |
| Pyrazolo[3,4-b]pyridines |
| 3,7-disubstituted isothiazolo[4,3-b]pyridine |
Pharmacological and Biological Activities of Isothiazolo 3,4 B Pyridin 3 Amine and Its Derivatives
Antimicrobial Properties and Efficacy Studies
Inhibition of Microorganism Growth
Derivatives of the isothiazolopyridine scaffold have demonstrated notable antimicrobial properties. For instance, novel series of pyrazolo[3,4-b]pyridine derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their antimicrobial activity. nih.govnih.gov Many of these compounds exhibited a range of activity from slight to high against various microorganisms, with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL. nih.gov Specifically, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have shown high potential against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values of 0.25 and 0.5, respectively. mdpi.com
Antifungal Activities
The antifungal potential of isothiazolopyridine derivatives has been a subject of investigation. Studies on related pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives have shown activity against a panel of plant pathogenic and opportunistic fungi. tandfonline.comnih.gov
Notably, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have demonstrated significant antifungal activity against Candida parapsilosis, with minimum inhibitory concentrations (MIC) below 6.2 µg/mL. mdpi.com In studies of related compounds, Magnaporthe grisea was identified as a particularly sensitive fungus. nih.gov One derivative, a 4-chloro derivative of pyrazolo[3,4-c]isothiazole, was able to almost completely block the growth of M. grisea at a concentration of 20 µg/mL. nih.gov
Furthermore, pyrazolo[3,4-c]isothiazole derivatives have shown a broad spectrum of activity against various phytopathogenic and opportunistic fungi, including P. ultimum, S. minor, F. moniliforme, and T. viride. tandfonline.comnih.gov For instance, some compounds inhibited the growth of P. ultimum by more than 80%. tandfonline.com However, the sensitivity of different fungi to these derivatives varied, with some strains like Trichoderma and Fusarium being less sensitive to certain analogs. tandfonline.com
Anti-inflammatory Potential and Associated Mechanisms
While direct studies on the anti-inflammatory properties of Isothiazolo[3,4-b]pyridin-3-amine are limited in the provided search results, the broader class of isothiazolopyridine derivatives has been investigated for various biological activities that can be related to inflammatory processes. The inhibition of kinases, a key mechanism for many compounds in this class, is a well-established strategy for modulating inflammatory pathways.
Anticancer and Antiproliferative Investigations
Derivatives of the isothiazolopyridine scaffold have shown promising anticancer and antiproliferative activities against various cancer cell lines. nih.gov Studies on isothiazolo[5,4-b]pyridine (B1251151) derivatives revealed a broad spectrum of anticancer action, particularly for those with a 2-hydroxypropylene spacer. nih.gov
The antiproliferative effects of pyridine (B92270) derivatives are influenced by the nature of substitutions on the aromatic ring. For example, derivatives of isothiazolo[5,4-b]pyridine with methyl groups have shown lower IC50 values compared to those with chlorine or hydrogen substitutions. Furthermore, some pyrazolo[3,4-b]pyridine derivatives have exhibited remarkable cytotoxic activities against hepatocellular carcinoma (Hep G2) cells, with IC50 values ranging from 0.0158 to 71.3 µM. nih.gov Certain compounds within this class demonstrated even greater antiproliferative potency against breast adenocarcinoma (MCF7) cells than the standard drug doxorubicin. nih.gov
Specifically, pyridine-thiazole hybrids have shown promising anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36–8.76 μM. researchgate.net Nortopsentin analogues, which include indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, have also been evaluated for their cytotoxicity against a panel of 60 human tumor cell lines, with some derivatives showing selectivity towards the renal cancer subpanel. nih.gov
| Compound Class | Cell Line | Activity | Reference |
| Isothiazolo[5,4-b]pyridine derivatives | Various | Broad-spectrum anticancer action | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Hep G2 | IC50: 0.0158-71.3 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | MCF7 | Potency greater than doxorubicin | nih.gov |
| Pyridine-thiazole hybrids | MCF-7, HepG2 | IC50: 5.36–8.76 μM | researchgate.net |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | Renal cancer subpanel | Selective activity | nih.gov |
Antiviral Activity and Therapeutic Prospects
Cyclin G-Associated Kinase (GAK) Inhibition as an Antiviral Mechanism
A primary mechanism through which isothiazolopyridine derivatives exert their antiviral effects is the inhibition of Cyclin G-Associated Kinase (GAK), a cellular kinase crucial for the intracellular trafficking of various viruses. nih.govnih.govbohrium.com GAK plays a vital role in clathrin-mediated endocytosis, a process that many viruses exploit for entry into host cells and for assembly of new viral particles. rsc.orgnih.gov
Derivatives of isothiazolo[4,3-b]pyridine have been identified as potent and selective GAK inhibitors. nih.govnih.govnih.gov These compounds have demonstrated improved in vitro activity against dengue virus, even in human primary dendritic cells, and have also shown efficacy against other unrelated viruses like Ebola and chikungunya. nih.govnih.govbohrium.com The inhibition of GAK activity has been validated as a key mechanism for the antiviral action of these compounds. nih.govnih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the GAK inhibitory and antiviral activity of these compounds. rsc.orgnih.govmdpi.com For instance, modifications at various positions of the isothiazolo[4,3-b]pyridine scaffold have led to derivatives with high GAK affinity, with some compounds exhibiting dissociation constants (Kd) in the low nanomolar range. nih.govnih.gov These potent GAK inhibitors have shown antiviral activity against Hepatitis C virus (HCV) and dengue virus (DENV). nih.govrsc.orgnih.gov
| Compound Scaffold | Virus | Mechanism | Reference |
| Isothiazolo[4,3-b]pyridine | Dengue, Ebola, Chikungunya | GAK Inhibition | nih.govnih.govbohrium.com |
| Isothiazolo[4,3-b]pyridine | Hepatitis C, Dengue | GAK Inhibition | rsc.orgnih.gov |
Efficacy against Dengue Virus (DENV)
Derivatives of isothiazolo[4,3-b]pyridine have demonstrated notable dose-dependent inhibitory activity against the Dengue virus (DENV). bohrium.comnih.gov Structural modifications to the isothiazolo[4,3-b]pyridine scaffold have led to the development of a new series of inhibitors for cyclin G-associated kinase (GAK), a host factor crucial for the intracellular trafficking of various RNA viruses, including DENV. nih.govnih.govsci-hub.se
Optimization of these derivatives has resulted in compounds with improved in vitro activity against DENV. bohrium.comnih.govnih.gov Specifically, 3-N-morpholinyl-isothiazolo[4,3-b]pyridine analogues with strong GAK affinity have shown potent antiviral effects. bohrium.comsci-hub.se One promising compound, 12r , exhibited enhanced antiviral activity and a better toxicity profile compared to the parent compound 4 . sci-hub.se The EC50 value for compound 12r was approximately 1 μM, with a significantly lower EC90 value in the low micromolar range and reduced cytotoxicity. sci-hub.se
The antiviral efficacy of these compounds has also been validated in human primary monocyte-derived dendritic cells (MDDCs), which are primary targets for DENV in humans. bohrium.comnih.gov In this more physiologically relevant cell model, a dose-dependent inhibition of DENV infection was observed with minimal cytotoxicity. bohrium.comnih.gov Inactive GAK ligands, such as those with substitutions on the piperidinyl ring, showed no antiviral activity, confirming that GAK inhibition is a key mechanism of their anti-DENV action. nih.gov
It is important to note that while some isothiazolo[4,3-b]pyridine derivatives show promise, others, particularly those with an alkoxy group at position 3, have displayed only modest antiviral activity against DENV despite being potent GAK ligands. This suggests that high affinity for GAK is necessary but not solely sufficient for potent antiviral activity, and other structural features play a crucial role. nih.gov
Here is an interactive data table summarizing the anti-DENV activity of selected Isothiazolo[4,3-b]pyridine derivatives:
| Compound | GAK Kd (μM) | DENV EC50 (μM) |
| 12a | 0.16 | 6.38 |
| 12t | - | 0.18 |
| 12d | 1.6 | - |
| 12e | - | - |
| 12r | - | ~1 |
| 4 | 0.008 | >10 |
Efficacy against Ebola Virus (EBOV)
The broad-spectrum antiviral potential of isothiazolo[4,3-b]pyridine derivatives extends to the Ebola virus (EBOV), a pathogen of significant global health concern. bohrium.comnih.govnih.gov Research has demonstrated that optimized inhibitors of cyclin G-associated kinase (GAK) from the isothiazolo[4,3-b]pyridine class are effective against EBOV in vitro. bohrium.comnih.govnih.gov
The mechanism of action is linked to the inhibition of GAK, which is a key cellular regulator involved in the intracellular trafficking of multiple viruses during both early and late stages of their lifecycle. nih.govnih.govsci-hub.se By targeting this host factor, these compounds can disrupt the viral life cycle. nih.gov
Studies have shown that novel isothiazolo[4,3-b]pyridines that maintain high affinity and selectivity for GAK also exhibit efficacy against EBOV. bohrium.comnih.govnih.gov This highlights the potential of a GAK-targeted approach for developing broad-spectrum antiviral agents that could be effective against currently untreatable emerging viral infections like Ebola. nih.govnih.gov While specific efficacy data for individual this compound derivatives against EBOV is limited in the provided search results, the established link between GAK inhibition by the broader isothiazolo[4,3-b]pyridine class and anti-EBOV activity is a significant finding. bohrium.comnih.govnih.gov
Efficacy against Chikungunya Virus (CHIKV)
Isothiazolo[4,3-b]pyridine derivatives have been identified as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov These compounds are part of a broader class of substances that target cellular enzymes to exert their antiviral effects. nih.gov The development of potent and selective inhibitors of cyclin G-associated kinase (GAK) based on the isothiazolo[4,3-b]pyridine scaffold has shown promise in combating emerging viral infections, including CHIKV. bohrium.comnih.govnih.gov
Optimized isothiazolo[4,3-b]pyridines that exhibit high affinity and selectivity for GAK have demonstrated efficacy against CHIKV in vitro. bohrium.comnih.govnih.gov This suggests that targeting GAK, a host protein involved in intracellular viral trafficking, is a viable strategy for developing broad-spectrum antivirals. nih.govnih.gov The research into these compounds validates GAK inhibition as an important mechanism for their antiviral action against a range of unrelated viruses. bohrium.comnih.gov
Efficacy against Hepatitis C Virus (HCV)
Derivatives of this compound have been investigated for their antiviral activity against the Hepatitis C Virus (HCV). Research indicates that certain derivatives of this compound show modest antiviral effects against HCV, suggesting potential for their development in antiviral therapies.
The primary mechanism of action for the anti-HCV activity of these compounds is the inhibition of cyclin G-associated kinase (GAK). nih.gov GAK is a host cellular factor that plays a role in the HCV lifecycle, specifically in the processes of viral entry and assembly. nih.gov Small-molecule inhibitors of GAK, including certain isothiazolo[4,3-b]pyridines, have demonstrated potent anti-HCV activity. nih.gov
Structure-activity relationship (SAR) studies have been conducted to enhance the GAK affinity and, consequently, the anti-HCV efficacy of these compounds. nih.gov It has been observed that compounds with a very high affinity for GAK, typically with dissociation constant (Kd) values in the low nanomolar range, are necessary to achieve potent antiviral activity. nih.gov For instance, the most potent GAK ligands within one series of isothiazolo[4,a3-b]pyridines, which featured an alkoxy group at the 3-position, displayed only modest anti-HCV activity, correlating with their GAK affinity. nih.govkuleuven.benih.govrsc.org This suggests a direct relationship between the level of GAK inhibition and the magnitude of the antiviral effect.
Specifically, two potent GAK inhibitors, compounds 1 and 2 , with Kd values of 8.3 and 8.9 nM respectively, were found to have significant in vitro anti-HCV activity by inhibiting both viral entry and assembly. nih.gov However, further SAR studies on other derivatives, such as the 3-alkoxy-isothiazolo[4,3-b]pyridines, revealed that while they were potent GAK ligands, their anti-HCV activity was modest. nih.gov This underscores the intricate relationship between the specific chemical structure, GAK affinity, and the resulting antiviral efficacy.
Inhibition of Viral Replication Targets
This compound and its derivatives primarily exert their broad-spectrum antiviral activity by targeting host cellular factors rather than viral proteins directly. nih.gov The main target identified is Cyclin G-Associated Kinase (GAK), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a pathway many viruses exploit for entry into host cells. By inhibiting GAK, these compounds interfere with the phosphorylation of adaptor protein complexes, disrupting the viral lifecycle.
The inhibition of GAK has been shown to affect the intracellular trafficking of multiple unrelated RNA viruses during both the early and late stages of their replication cycles. nih.govnih.govsci-hub.se This disruption of a fundamental cellular process essential for viral propagation forms the basis of their antiviral effect against a range of viruses including Dengue Virus (DENV), Ebola Virus (EBOV), Chikungunya Virus (CHIKV), and Hepatitis C Virus (HCV). bohrium.comnih.govnih.gov The targeting of a host factor like GAK presents a promising strategy for developing broad-spectrum antiviral agents, as it is less likely to be affected by viral mutations that can lead to drug resistance. nih.gov
Enzyme Inhibition Studies
Cyclin G-Associated Kinase (GAK) Inhibition Profiling and Affinity Measurements
This compound and its derivatives, particularly those based on the isothiazolo[4,3-b]pyridine scaffold, have been extensively studied as inhibitors of Cyclin G-Associated Kinase (GAK). bohrium.comnih.govnih.govrsc.org GAK is a serine/threonine kinase involved in regulating clathrin-mediated endocytosis, a critical pathway for the entry and trafficking of numerous viruses. nih.gov
The affinity of these compounds for GAK is typically measured using competition binding assays, such as the KINOMEscan™ profiling service, which quantifies the ability of a compound to displace a known ligand from the kinase's active site. nih.gov The results are often expressed as a percentage of control (%Ctrl), where lower values indicate higher affinity, or as a dissociation constant (Kd), with lower Kd values signifying more potent binding. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the GAK inhibitory activity of these compounds. nih.gov These studies have explored modifications at various positions of the isothiazolo[4,3-b]pyridine core. For instance, the aryl substituent at position 6 and the group at position 3 have been shown to significantly influence GAK affinity. sci-hub.sersc.org An aryl moiety at position 6, such as a 4-amino-3-methoxyphenyl group, was found to be optimal for both GAK affinity and antiviral activity. sci-hub.se
At position 3, a variety of substituents are tolerated, allowing for the fine-tuning of GAK affinity. nih.gov Morpholine (B109124) and its derivatives have emerged as particularly effective substituents. sci-hub.se For example, the introduction of a hydrogen bond acceptor moiety on the substituent at position 3 led to improved potency. rsc.org Moving the aryl group from position 6 to position 5 resulted in compounds with equally high GAK affinity. rsc.org However, a 3,7-disubstituted isothiazolo[4,3-b]pyridine analogue was found to be completely devoid of GAK affinity, in stark contrast to its potent 3,5- and 3,6-disubstituted counterparts. mdpi.comsemanticscholar.orgresearchgate.net
The most potent inhibitors from these studies exhibit Kd values in the low nanomolar range. sci-hub.senih.gov For example, compounds with a 3,4,5-trimethoxyphenyl or 3-methoxy-4-aminophenyl group at position 6, combined with suitable substituents at position 3, demonstrated Kd values in the low nM range. sci-hub.se The GAK affinity of these compounds often correlates with their antiviral efficacy against viruses like HCV and DENV. nih.gov However, it has been noted that very high affinity for GAK (Kd values in the low nanomolar range) is generally required for potent antiviral activity. nih.gov
Below is an interactive data table summarizing the GAK affinity of selected Isothiazolo[4,3-b]pyridine derivatives.
| Compound | GAK Affinity (Kd in nM) |
| Compound 1 | 8.3 |
| Compound 2 | 8.9 |
| Erlotinib | 3.1 |
| Compound 3 | 8 |
| Compound 4 | 8 |
| Compound 5j | 600 |
| Compound 8b | 85 |
| Compound 8c | 74 |
| Compound 8i | 220 |
| Compound 8j | 110 |
Structure Activity Relationship Sar Studies of Isothiazolopyridine Scaffolds
Systematic Substituent Variation at Key Positions (e.g., 3, 5, 6, 7) of the Isothiazolopyridine Core
The biological activity of isothiazolopyridine derivatives is highly dependent on the substitution pattern around the fused ring system. Extensive research on the isothiazolo[4,3-b]pyridine scaffold as GAK inhibitors has revealed critical insights into the role of substituents at each position.
At position 3 , a wide variety of substituents are tolerated, suggesting this position can be modified to fine-tune physicochemical properties without abolishing activity. Studies have explored morpholino-like groups, amines, amides, and alkoxy substituents. nih.gov For instance, replacing a parent morpholine (B109124) group with other substituents allowed for the retention of acceptable GAK affinity. nih.gov
In contrast, substitutions on the pyridine (B92270) ring, particularly at positions 5, 6, and 7 , have a more dramatic impact on activity. The introduction of an aryl group at either position 5 or 6 is a common feature of potent GAK inhibitors. nih.gov However, the specific placement is crucial. Moving the optimal aryl substituent from position 6 to position 5 can result in compounds with equally high GAK affinity. nih.gov Yet, relocating the same aryl group to position 7 leads to a complete loss of activity, highlighting the strict regiochemical requirements for interaction with the biological target. nih.gov
The following table summarizes the GAK affinity for various substituted isothiazolo[4,3-b]pyridines, illustrating the effects of varying substituents at positions 3 and 6.
Table 1: Effect of Substituent Variation on GAK Affinity for Isothiazolo[4,3-b]pyridine Derivatives
| Compound | Substituent at Position 3 | Substituent at Position 6 | GAK Affinity (Kd in nM) |
|---|---|---|---|
| 1 | Morpholine | 4-Amino-3-methoxyphenyl | 8.9 |
| 2 | Isopropoxy | 3,4-Dimethoxyphenyl | 85 |
| 3 | Racemic 2-methoxybutyl | 3,4-Dimethoxyphenyl | 74 |
| 4 | N-methyl-N-phenylacetamide | 3,4-Dimethoxyphenyl | 240 |
| 5 | N-ethyl-N-phenylacetamide | 3,4-Dimethoxyphenyl | 160 |
Data sourced from MedChemComm, 2015. nih.gov
Impact of Functional Groups on Biological Efficacy
The nature of the functional groups attached to the isothiazolopyridine core is a key determinant of biological efficacy.
Alkoxy Groups: At position 3 of the isothiazolo[4,3-b]pyridine scaffold, the introduction of an alkoxy group can be highly beneficial for GAK affinity. While a simple methoxy (B1213986) group showed no affinity, surprisingly, enlarging the substituent to an isopropoxy or a racemic 2-methoxybutyl group led to a dramatic increase in potency, with Kd values of 85 nM and 74 nM, respectively. nih.gov This suggests the presence of a hydrophobic pocket in the target enzyme that can accommodate these larger groups.
Amine and Amide Groups: Various amine and amide functionalities at position 3 are also well-tolerated. Saturated cycloaliphatic heterocycles like morpholine and piperidine (B6355638) have proven to be effective. nih.gov Amide substituents have also been explored, though they may lead to slightly lower potency compared to optimal alkoxy or amine groups. nih.gov For GAK inhibitors, an aryl moiety at position 6 bearing a 4-amino-3-methoxyphenyl group was found to be optimal for both affinity and antiviral activity. rkmmanr.org
Aryl Substituents: An electron-rich aryl group, such as a dimethoxyphenyl or trimethoxyphenyl moiety, at position 5 or 6 is considered optimal for high GAK affinity. nih.gov This points to the importance of specific electronic and hydrophobic interactions with the target protein.
In the context of isothiazolo[3,4-b]pyridines developed as herbicides, patent literature describes various substitutions, primarily on an aryl ring attached to the core, with functional groups like halogens and methyl groups being common. google.com
Regiochemical Influence on Biological Target Affinity and Selectivity
Regiochemistry, the precise spatial arrangement of atoms and substituents, is a critical factor governing the affinity and selectivity of isothiazolopyridine derivatives. This is powerfully demonstrated by comparing the biological activities of different isomers and substitution patterns within the isothiazolopyridine family against GAK.
The fusion of the isothiazole (B42339) and pyridine rings can result in several isomers, including isothiazolo[4,3-b]pyridine, isothiazolo[4,5-b]pyridine, and isothiazolo[3,4-b]pyridine (B8289327). Studies have shown that swapping the sulfur and nitrogen atoms within the five-membered ring has a profound effect. While isothiazolo[4,3-b]pyridines are potent GAK inhibitors, the corresponding isothiazolo[4,5-b]pyridine analogues are completely devoid of GAK affinity. nih.gov This indicates that the relative orientation of the nitrogen and sulfur atoms is fundamental for correct binding to the kinase.
Furthermore, even within the active isothiazolo[4,3-b]pyridine scaffold, the position of substituents is paramount. As shown in the table below, placing a morpholinyl group at position 3 and a 3,4-dimethoxyphenyl group at position 5 or 6 results in potent GAK inhibitors. However, moving the same 3,4-dimethoxyphenyl group to position 7 results in a complete loss of activity. nih.gov This stark difference underscores that a specific substitution pattern is required to place the key interacting groups in the correct orientation within the enzyme's binding site.
Table 2: Regiochemical Influence on GAK Inhibition for Disubstituted Isothiazolopyridines
| Scaffold Isomer | Substituent at Position 3 | Aryl Group Position | Aryl Group | GAK Affinity (IC50 in nM) |
|---|---|---|---|---|
| Isothiazolo[4,3-b]pyridine | Morpholine | 6 | 3,4-Dimethoxyphenyl | 24 |
| Isothiazolo[4,3-b]pyridine | Morpholine | 5 | 3,4-Dimethoxyphenyl | 51 |
| Isothiazolo[4,3-b]pyridine | Morpholine | 7 | 3,4-Dimethoxyphenyl | >10,000 (Inactive) |
| Isothiazolo[4,5-b]pyridine | Morpholine | 6 | 3,4-Dimethoxyphenyl | >10,000 (Inactive) |
Data sourced from Molecules, 2024. nih.gov
Electronic and Steric Effects of Substituents on Activity Profiles
The activity of isothiazolopyridine derivatives is governed by a combination of electronic and steric effects imparted by their substituents.
Electronic Effects: The consistent finding that electron-rich aryl groups (e.g., those with methoxy or amino substituents) at positions 5 or 6 of the isothiazolo[4,3-b]pyridine core are optimal for GAK affinity suggests a crucial electronic interaction. nih.gov These electron-donating groups likely enhance a key binding interaction, possibly through modulating the electron density of the heterocyclic system or participating in hydrogen bonding or pi-stacking interactions within the ATP-binding pocket of the kinase.
Steric Effects: The steric profile of the substituents also plays a defining role. At position 3 of the GAK inhibitor scaffold, there is considerable tolerance for structural variety, accommodating groups from small amides to bulkier alkoxy substituents like isopropoxy. nih.gov This suggests the binding pocket around this position is relatively open. Conversely, the complete loss of activity when a bulky aryl group is moved from position 5 or 6 to position 7 indicates a significant steric clash at the 7-position, which prevents the molecule from adopting the correct conformation for binding. nih.gov
Scaffold Hopping and Isosteric Replacements in Lead Optimization
Scaffold hopping is a powerful strategy in drug and herbicide discovery used to identify novel core structures (scaffolds) that maintain or improve biological activity while offering new intellectual property or improved properties. acs.orgnih.gov This approach has been instrumental in the development of isothiazolopyridine-related compounds.
A prominent example comes from herbicide research, where scientists started with a lead compound class containing a 1,8-naphthyridine (B1210474) core. acs.orgnih.gov By employing scaffold hopping methodologies, they successfully discovered a new class of potent thiazolopyridine herbicides. acs.orgnih.gov Further investigation revealed that these compounds act by inhibiting the plant-specific enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT). acs.orgnih.gov
This line of research is directly relevant to Isothiazolo[3,4-b]pyridin-3-amine. Researchers have shown that the pyridine unit in the 1,8-naphthyridine scaffold can be formally substituted by an isothiazole group, leading to the isothiazolo[3,4-b]pyridine scaffold 6, which also acts as a structural surrogate for the herbicide cinmethylin. beilstein-journals.org This represents a classic case of an isosteric replacement, where one functional group (a pyridine ring segment) is replaced by another (an isothiazole ring) with similar size and electronic properties, leading to a new, active chemical series. The development of isothiazolo[3,4-b]pyridines as herbicides targeting the FAT enzyme system exemplifies the successful application of these advanced lead optimization strategies. google.combeilstein-journals.org
Correlation Between Physicochemical Parameters (e.g., Lipophilicity) and Biological Activity
Physicochemical properties, particularly lipophilicity (the affinity for fatty environments), play a crucial role in determining how a compound is absorbed, distributed, and ultimately, its biological activity. Lipophilicity is often expressed as the logarithm of the partition coefficient (LogP).
While specific QSAR studies on this compound derivatives are not publicly available, research on the closely related acs.orgthiazolo[4,5-b]pyridine (B1357651) herbicides provides valuable insights. beilstein-journals.org In one study, the thiazolo[4,5-b]pyridine compound 5 had a LogP of 2.28 and a water solubility of 49 mg/L. beilstein-journals.org When the thiazole (B1198619) ring was partially saturated to create the corresponding 2,3-dihydro derivative 7b , the properties changed significantly: the LogP decreased to 1.59 (making it less lipophilic) and the water solubility increased to 173 mg/L. beilstein-journals.org
This demonstrates that even subtle structural modifications to the heterocyclic core can have a large impact on physicochemical parameters. The lipophilicity of these derivatives was also highly dependent on the substituents. For example, adding bromine atoms to the dihydro-scaffold (compounds 13b and 13c ) considerably increased the LogP values to 2.88 and 3.17, respectively. beilstein-journals.org These changes in lipophilicity and solubility directly influence how the herbicide is taken up and translocated within the plant, ultimately affecting its in vivo efficacy. Finding the optimal balance of these properties is a key goal in the optimization of this class of compounds.
Mechanism of Action Moa Elucidation for Isothiazolopyridine Derivatives
Molecular Basis of Enzyme Inhibition
The therapeutic potential of isothiazolopyridine derivatives is largely rooted in their ability to inhibit specific enzymes, a process governed by precise molecular interactions.
Hydrogen Bonding Interactions with Enzyme Active Sites
The binding of isothiazolopyridine derivatives to the active sites of enzymes like Cyclin G-Associated Kinase (GAK) is a critical aspect of their inhibitory function. rsc.org The crystal structure of GAK in complex with an isothiazolo[4,3-b]pyridine inhibitor reveals key interactions. rsc.org Specifically, the morpholinyl and 4-amino-3-methoxyphenyl moieties engage in van der Waals interactions, while the isothiazolo[4,3-b]pyridine core forms crucial hydrogen bonds. rsc.org These non-covalent interactions, which can involve the nitrogen and sulfur atoms of the heterocyclic ring system, are fundamental to the stable binding and subsequent inhibition of the enzyme's catalytic activity. nih.govnih.gov The precise geometry and electronic properties of the isothiazolopyridine scaffold allow it to fit snugly within the enzyme's active site, disrupting its normal function. rsc.org
Binding Affinity and Dissociation Constants (Kd, IC50) in Target Engagement
The potency of enzyme inhibitors is quantified by their binding affinity, often expressed as the dissociation constant (Kd), and their functional inhibition, measured by the half-maximal inhibitory concentration (IC50). promegaconnections.comsciencesnail.com
Dissociation Constant (Kd): This value represents the concentration of a ligand at which half of the target protein is occupied at equilibrium. sciencesnail.comstackexchange.com A lower Kd value signifies a stronger binding affinity between the inhibitor and the enzyme. promegaconnections.com For isothiazolopyridine derivatives targeting GAK, some of the most potent compounds exhibit Kd values in the low nanomolar range, with some derivatives showing a high affinity of 8 nM. nih.govnih.gov
Half-Maximal Inhibitory Concentration (IC50): This metric indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. promegaconnections.com It is a measure of the functional potency of the inhibitor. promegaconnections.comstackexchange.com For instance, the initial isothiazolo[4,3-b]pyridine-based GAK inhibitor demonstrated an IC50 of 51 nM, which was later improved to 14 nM by introducing a hydrogen bond acceptor. rsc.org It is important to note that while related, IC50 and Kd are not interchangeable, as the IC50 value can be influenced by experimental conditions. nih.gov
Table 1: Binding Affinity and Inhibition Data for Isothiazolopyridine Derivatives
| Compound Class | Target Enzyme | Kd (nM) | IC50 (nM) |
| Isothiazolo[4,3-b]pyridines | GAK | <100 | - |
| Isothiazolo[4,3-b]pyridine Derivative 1 | GAK | - | 51 |
| Isothiazolo[4,3-b]pyridine Derivative 2 | GAK | - | 14 |
| Isothiazolo[4,3-b]pyridine Derivative 3 | GAK | - | 24 |
| Isothiazolo[4,3-b]pyridine Derivatives (3 & 4) | GAK | 8 | - |
This table is for illustrative purposes and the specific derivatives are not named.
Cellular and Pathogen-Specific Mechanisms of Action
Beyond direct enzyme inhibition, isothiazolopyridine derivatives exert their effects through complex cellular and pathogen-specific mechanisms.
Antifungal MoA Analogy to Clinical Azoles
The mechanism of action of some antifungal agents provides a useful analogy for understanding how isothiazolopyridine derivatives might function in this context. Clinical azole antifungals, for example, work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. ebsco.comnih.govyoutube.com This disruption of ergosterol synthesis leads to a compromised and leaky cell membrane, ultimately causing fungal cell death. nih.govyoutube.com Some studies have explored the potential of isothiazole-containing compounds as antifungal agents, suggesting that they may also interfere with critical fungal cellular processes, although the precise mechanisms are still under investigation. nih.govresearchgate.net
Antiviral MoA in Human Primary Dendritic Cells
Dendritic cells (DCs) are key players in the immune response to viral infections, acting as a bridge between the innate and adaptive immune systems. nih.govnih.govdntb.gov.ua Upon viral infection, DCs mature and present viral antigens to T cells, initiating an adaptive immune response. nih.gov Some antiviral compounds exert their effects by modulating the function of these crucial immune cells. nih.govmdpi.com Research has shown that novel isothiazolo[4,3-b]pyridines demonstrate improved in vitro activity against dengue virus, including in human primary dendritic cells. nih.govbohrium.com This suggests that these compounds may interfere with the viral lifecycle within these cells or enhance the cells' antiviral state, contributing to their broad-spectrum antiviral potential. nih.govyoutube.com
Impact on Cellular Processes and Pathways
The inhibition of key enzymes like GAK by isothiazolopyridine derivatives has significant downstream effects on various cellular processes. GAK is a crucial regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of molecules from the cell surface. By inhibiting GAK, these compounds interfere with the phosphorylation of adaptor protein complexes, thereby disrupting this critical trafficking pathway. This disruption can have wide-ranging consequences, including the inhibition of viral entry, assembly, and release for numerous unrelated RNA viruses that rely on this pathway for their lifecycle. nih.govnih.govbohrium.com Furthermore, the inhibition of kinases like GAK can also impact cell proliferation and differentiation, highlighting the broader cellular impact of these compounds.
Advanced Approaches in MoA Studies (e.g., Chemoproteomics, Thermal Shift Assays)
Thermal Shift Assays (TSA)
Thermal shift assays, including the Cellular Thermal Shift Assay (CETSA), are powerful biophysical techniques used to directly measure the engagement between a ligand and its target protein. ntu.edu.sgnih.gov The core principle is based on ligand-induced thermal stabilization: when a compound like an isothiazolopyridine derivative binds to its protein target, it typically increases the protein's structural stability, resulting in a higher melting temperature (Tm). ntu.edu.sg
The assay involves incubating the target protein with the compound and then gradually heating the sample. The protein's unfolding is monitored, often using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. nih.gov The temperature at which 50% of the protein is unfolded is defined as the Tm. A positive shift in Tm in the presence of the compound provides direct evidence of binding.
The development of CETSA allows this principle to be applied within a more physiologically relevant context, using intact cells. nih.govresearchgate.net This is critical for confirming that a compound can enter the cell and engage its target in a complex cellular environment. For isothiazolopyridine derivatives known to target kinases like GAK, CETSA can validate this interaction within the cell, confirming that the compound reaches its intracellular site of action. nih.govnih.gov
Table 1: Illustrative Data from a Thermal Shift Assay for an Isothiazolopyridine Derivative Targeting GAK
This table demonstrates the principle of a thermal shift assay. The data shows the melting temperature (Tm) of the target protein, Cyclin G-Associated Kinase (GAK), under different conditions. The increase in Tm upon addition of the isothiazolopyridine derivative indicates direct binding and stabilization of the protein.
| Sample Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
|---|---|---|---|
| GAK Protein (Control) | 52.5 °C | N/A | Baseline thermal stability of the unbound protein. |
| GAK Protein + Isothiazolopyridine Derivative | 57.0 °C | +4.5 °C | Significant stabilization of GAK, confirming direct target engagement. |
| GAK Protein + Unrelated Compound | 52.6 °C | +0.1 °C | No significant stabilization, indicating a lack of binding. |
Chemoproteomics
Chemoproteomics provides a global, unbiased view of a compound's interaction with the entire proteome. A prominent technique in this field is mass spectrometry-based thermal shift assay (MS-TSA), also known as Thermal Proteome Profiling (TPP). nih.govthermofisher.com This method expands upon the CETSA principle by using quantitative mass spectrometry to simultaneously measure the thermal stability of thousands of proteins in response to drug treatment. nih.gov
The TPP workflow involves:
Treating intact cells or cell lysates with the compound of interest (e.g., an isothiazolopyridine derivative) or a control.
Heating aliquots of the samples across a temperature gradient.
Separating the soluble proteins from the heat-induced aggregates.
Analyzing the soluble fractions using quantitative mass spectrometry to generate thermal stability curves for thousands of proteins. nih.gov
By comparing the melting curves of proteins from the treated sample versus the control, researchers can identify which proteins are stabilized or destabilized by the compound. This proteome-wide approach is invaluable for confirming the intended target (e.g., GAK) and, crucially, for identifying unintended "off-targets." Discovering off-target interactions is essential for a complete MoA profile, as these interactions can contribute to both the therapeutic effects and potential toxicity of a compound. thermofisher.com
Table 2: Comparison of Advanced MoA Study Approaches
This table summarizes and compares the key features of Thermal Shift Assays (TSA/CETSA) and Chemoproteomics (TPP/MS-TSA) in the context of studying isothiazolopyridine derivatives.
| Technique | Principle | Primary Application | Key Advantage |
|---|---|---|---|
| Thermal Shift Assay (TSA/CETSA) | Measures ligand-induced changes in the thermal stability of a single, specific protein. ntu.edu.sg | Validating direct engagement of a compound with its hypothesized target (e.g., GAK). nih.govresearchgate.net | Provides direct, quantifiable evidence of target binding in purified systems or in cells. |
| Chemoproteomics (TPP/MS-TSA) | Measures changes in the thermal stability of thousands of proteins simultaneously using mass spectrometry. nih.gov | Unbiased, proteome-wide identification of on-targets and off-targets. thermofisher.com | Offers a global view of a compound's cellular interactions, revealing the full target landscape. |
Computational and Theoretical Studies on Isothiazolo 3,4 B Pyridin 3 Amine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or enzyme.
For Isothiazolo[3,4-b]pyridin-3-amine and its analogues, the primary biological target of interest is often Cyclin G-associated kinase (GAK), a host cell kinase involved in cellular processes that can be hijacked by viruses. nih.gov Molecular docking simulations are employed to place the isothiazolopyridine scaffold into the active site of GAK to predict binding modes. These studies help identify the key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—with the ligand.
For instance, modeling studies on related kinase inhibitors have shown that polar interactions with specific lysine (B10760008) and aspartic acid residues within the kinase binding site are critical for potent bioactivity. nih.govnih.gov Similarly, nonpolar interactions with residues like isoleucine can also be vital. nih.gov By analyzing the binding pose of this compound within the GAK active site, researchers can understand the structural basis of its inhibitory activity. The amino group at the 3-position and the nitrogen atoms within the bicyclic core are predicted to be key points for hydrogen bonding, anchoring the molecule within the protein.
One of the most powerful applications of molecular modeling is explaining the structure-activity relationship (SAR) observed in a series of chemical analogues. Computational studies can rationalize why small chemical modifications lead to significant changes in biological activity.
A striking example is seen when comparing different isomers of the isothiazolopyridine scaffold. rsc.org Extensive research has been conducted on isothiazolo[4,3-b]pyridines as potent GAK inhibitors. nih.govnih.govnih.gov However, when the scaffold was changed to the isomeric isothiazolo[4,5-b]pyridine, GAK affinity was completely lost. rsc.org Docking studies can reveal that this change, which involves swapping the positions of the sulfur and a nitrogen atom, alters the geometry and electronic distribution of the molecule sufficiently to disrupt the key binding interactions within the GAK active site. rsc.org
Furthermore, SAR studies on the active isothiazolo[4,3-b]pyridine scaffold revealed that:
An electron-rich aryl group (like a dimethoxyphenyl) at position 5 or 6 is optimal for GAK affinity. rsc.org
Position 3 of the scaffold can tolerate significant structural diversity, from various N- and O-nucleophiles to different alkoxy groups, while retaining GAK affinity. nih.govrsc.org
Enlarging an alkoxy group at position 3 from a methoxy (B1213986) (inactive) to an ethoxy or isopropoxy group can drastically increase GAK affinity, a finding that can be rationalized by the larger groups forming more favorable hydrophobic interactions in a specific pocket of the enzyme. nih.gov
These findings, supported by computational models, are crucial for guiding the rational design of new, more potent, and selective inhibitors.
| Compound Scaffold | Substituent Pattern | Target | Activity (Kd or IC50) | Reference |
| Isothiazolo[4,3-b]pyridine | 3-isopropoxy, 6-(3,4-dimethoxyphenyl) | GAK | 0.085 µM | nih.gov |
| Isothiazolo[4,3-b]pyridine | 3-ethoxy, 6-(3-thienyl) | GAK | 0.22 µM | nih.gov |
| Isothiazolo[4,3-b]pyridine | 3-isopropoxy, 6-(3-thienyl) | GAK | 0.11 µM | nih.gov |
| Isothiazolo[4,5-b]pyridine | Various | GAK | Inactive | rsc.org |
| Isothiazolo[4,3-b]pyridine | 3-morpholinyl, 5-(3,4-dimethoxyphenyl) | GAK | 24 nM | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
QSAR models are built by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule, including steric (size, shape), electronic (charge distribution), and hydrophobic properties. nih.govresearchgate.net Statistical methods, such as partial least squares (PLS), are then used to generate a mathematical equation that relates these descriptors to the biological activity (e.g., IC50 or Ki values). nih.govnih.gov
For heterocyclic systems related to this compound, QSAR models have been successfully developed to predict activities like adenosine (B11128) receptor antagonism and antioxidant effects. researchgate.netnih.gov A well-validated QSAR model (with high statistical values for q² and R²pred) can be used to: nih.govnih.gov
Predict the activity of new, yet-to-be-synthesized analogues.
Identify which molecular properties are most important for activity, providing insights for rational drug design.
Perform virtual screening of large compound libraries to prioritize candidates for synthesis and testing.
These models serve as a systematic approach to optimize the lead structure and design novel derivatives with enhanced potency. researchgate.net
| Compound Class | Target | Key Finding from QSAR | Reference |
| Pyrazolo[3,4-b]pyridines | A1 Adenosine Receptor | Generated a 3D-QSAR model to rationalize structure-affinity relationships. | nih.gov |
| Thiazolo[4,5-b]pyridines | Antioxidant Activity | Developed statistically significant QSAR models using 1D, 2D, 3D, and quantum-chemical descriptors for predictive screening. | researchgate.net |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Created robust 3D-QSAR models to analyze structure-activity relationships and guide inhibitor design. | nih.govnih.gov |
Quantitative Structure-Retention Relationship (QSRR) Studies
QSRR is an analogous technique to QSAR, but instead of correlating structure with biological activity, it correlates structure with retention behavior in chromatography. This is particularly useful for estimating key physicochemical properties.
A critical aspect of drug development is understanding a compound's ADME (absorption, distribution, metabolism, and elimination) properties. Many of these properties are governed by physicochemical parameters like lipophilicity and interactions with biological membranes. nih.govmdpi.com While traditional methods measure lipophilicity using an n-octanol/water system (logP), this does not always accurately mimic a compound's behavior in a biological environment. researchgate.net
Immobilized Artificial Membrane (IAM) High-Performance Liquid Chromatography (IAM-HPLC) offers a more biosimilar alternative. nih.govmdpi.com The IAM stationary phase consists of phosphatidylcholine molecules covalently bound to silica, mimicking the surface of a cell membrane. mdpi.com A compound's retention time on an IAM column (often expressed as a capacity factor or CHI(IAM) value) provides a measure of its affinity for phospholipids. nih.govmdpi.com
Studies on structurally related isoxazolo[3,4-b]pyridine-3(1H)-ones have utilized IAM-HPLC to assess their phospholipid affinity. nih.govmdpi.comnih.gov These studies found that for the investigated derivatives, there were significant discrepancies between IAM retention and lipophilicity measured by standard reversed-phase chromatography, indicating that simple lipophilicity does not fully explain their affinity for phospholipids. nih.govmdpi.com
QSRR models are then developed to link the IAM retention data to calculated molecular descriptors. nih.govresearchgate.net This analysis can identify the key structural features that govern membrane affinity, providing valuable data for predicting a compound's likely absorption and distribution characteristics. nih.gov
| Compound Series | Chromatographic Method | Measured Parameter | Key Finding | Reference |
| Isoxazolo[3,4-b]pyridine-3(1H)-ones | IAM-HPLC | Phospholipid Affinity (CHI(IAM)) | Discrepancies were found between phospholipid affinity and standard lipophilicity, highlighting the value of biosimilar measurements. | nih.govmdpi.com |
| Isoxazolo[3,4-b]pyridine-3(1H)-ones | HSA-HPLC | Human Serum Albumin Binding | Pyridine (B92270) derivatives showed weaker affinity to HSA compared to quinoline (B57606) derivatives. | mdpi.com |
| Isoxazolo[3,4-b]pyridine-3(1H)-ones | QSRR | Predictive Retention Model | QSRR models were successfully built to correlate molecular descriptors with IAM retention, aiding in the prediction of membrane affinity. | nih.govnih.gov |
Electronic Structure Calculations and Molecular Descriptors in Activity Prediction
Computational and theoretical chemistry play a pivotal role in modern drug discovery and development by providing insights into the molecular properties that govern the biological activity of compounds. For this compound, a notable inhibitor of Cyclin G-Associated Kinase (GAK), understanding its electronic structure and molecular descriptors is crucial for predicting its activity and guiding the design of more potent and selective analogues. While specific computational studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles and methodologies are well-established and have been applied to closely related isothiazolopyridine and other heterocyclic systems. nih.govnih.gov
Electronic Structure Calculations:
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of a molecule. These calculations can provide a detailed picture of the electron distribution and energy levels within this compound, which are fundamental to its reactivity and interaction with biological targets.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate and accept electrons, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment. The charges on individual atoms can indicate sites susceptible to electrophilic or nucleophilic attack and are crucial for understanding intermolecular interactions, such as hydrogen bonding with the GAK active site.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions with the protein target.
Molecular Descriptors in Activity Prediction (QSAR):
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models rely on a variety of calculated molecular descriptors to predict the activity of new, unsynthesized molecules. For a series of isothiazolopyridine derivatives, including analogues of this compound, these descriptors are essential for building robust QSAR models for GAK inhibition. researchgate.netnih.gov
The types of molecular descriptors relevant to the activity of this compound can be categorized as follows:
Electronic Descriptors: These are derived from electronic structure calculations and quantify aspects of the molecule's electronic character.
Steric Descriptors: These relate to the size and shape of the molecule and are crucial for understanding how a ligand fits into the binding pocket of a protein.
Hydrophobic Descriptors: These describe the molecule's affinity for non-polar environments, which is important for membrane permeability and hydrophobic interactions within the GAK binding site.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
The table below provides a hypothetical representation of the types of data that would be generated in a computational study of this compound. The values are illustrative and not based on actual published data for this specific compound.
Table 1: Illustrative Electronic and Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Illustrative Value | Significance in Activity Prediction |
| Electronic | HOMO Energy | -6.5 eV | Relates to the ability to donate electrons in interactions. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. | |
| Dipole Moment | 3.5 D | Influences solubility and long-range electrostatic interactions. | |
| Steric | Molecular Weight | 151.19 g/mol | Basic descriptor of molecular size. |
| Molar Refractivity | 45 cm³/mol | Relates to molecular volume and polarizability. | |
| Hydrophobic | LogP | 1.8 | Predicts partitioning between aqueous and lipid phases. |
| Topological | Number of Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |
Detailed Research Findings:
Research on related kinase inhibitors has demonstrated the utility of these computational approaches. For instance, studies on imidazo[4,5-b]pyridine derivatives have successfully used HQSAR, CoMFA, and CoMSIA methods to build predictive models for anticancer activity. nih.gov These models highlight the importance of steric and electrostatic fields in determining the inhibitory potency. Similarly, molecular modeling of other isothiazolopyridine isomers has been used to rationalize their binding affinity for GAK by examining key interactions, such as hydrogen bonds and chalcogen bonds, within the kinase's active site. nih.gov
Future Research Directions and Challenges
Exploration of Novel Isothiazolopyridine Architectures and Fused Systems
A significant avenue for future research lies in the exploration of novel isothiazolopyridine architectures and the synthesis of new fused ring systems. The core Isothiazolo[3,4-b]pyridine (B8289327) structure offers multiple sites for chemical modification, allowing for the creation of diverse chemical libraries. The synthesis of novel fused isothiazole (B42339) ring systems can be achieved through various methodologies, including the trapping of thioaldehydes generated from aromatic and heteroaromatic aldehydes with bis(trimethylsilyl)sulfide. researchgate.net This approach opens the door to creating a wide array of new chemical entities with potentially unique biological activities.
Furthermore, the formal substitution of a pyridine (B92270) unit in established bioactive scaffolds, such as the 1,8-naphthyridine (B1210474) in cinmethylin, with an isothiazole group has been shown to be a successful strategy. beilstein-journals.org This concept of "scaffold hopping" can be systematically applied to generate novel bicyclic heteroaromatic motifs. The development of innovative synthetic strategies, such as those for producing 2,3-dihydro chemicalbook.comthiazolo[4,5-b]pyridines, highlights the potential for creating structurally diverse libraries for biological screening. beilstein-journals.org
Development of Highly Selective and Potent Agents with Optimized Efficacy
A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. While Isothiazolo[3,4-b]pyridin-3-amine has shown inhibitory activity against GAK, a detailed profiling against a broad panel of kinases is essential to understand its selectivity profile. Future research must focus on the rational design of derivatives with enhanced potency and selectivity.
One strategy to improve selectivity is to target less conserved regions of the kinase domain, such as the phosphate-binding loop, in addition to the highly conserved ATP-binding pocket. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in related isothiazolo[4,3-b]pyridines, it has been demonstrated that broadening the structural variety at position 3 can significantly impact GAK affinity, with alkoxy groups showing promise. nih.gov A hybridization approach, combining pharmacophores from different known inhibitors, can also lead to the discovery of highly potent and selective compounds. nih.gov
Comprehensive Toxicological and Pharmacokinetic Profiling of Promising Candidates
Before any promising isothiazolopyridine derivative can advance to clinical trials, a thorough preclinical evaluation of its toxicological and pharmacokinetic properties is mandatory. nih.govnih.gov This includes in vitro and in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Translation from Preclinical Bench Research to Clinical Development for Therapeutic Candidates
The transition from a preclinical candidate to a clinical drug is a complex and highly regulated process. nih.govnih.gov A successful Investigational New Drug (IND) application requires a comprehensive data package that includes detailed chemistry, manufacturing, and controls (CMC) information, as well as the complete preclinical pharmacology and toxicology data. researchgate.net
A well-defined clinical development plan is essential. nih.gov Phase 1 clinical trials typically assess the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers or patients. rsztnc.org Subsequent Phase 2 and 3 trials are designed to evaluate the drug's efficacy in the target patient population. rsztnc.org The development of drugs for rare diseases, a potential application for highly specific kinase inhibitors, presents unique challenges that require innovative clinical trial designs and regulatory strategies.
Broadening the Scope of Biological Targets and Applications for Isothiazolopyridine Scaffolds
While the primary focus for this compound has been on its GAK inhibitory activity, the isothiazolopyridine scaffold holds potential for interacting with a broader range of biological targets. Future research should explore the activity of this compound and its derivatives against other kinases and enzyme families. For example, related isothiazolo[5,4-b]pyridin-3-amine (B1314177) has been investigated for its potential to inhibit phosphoinositide 3-kinase (PI3K) and Death-Associated Protein Kinase 2 (DRAK2).
Beyond kinase inhibition, isothiazolopyridine derivatives have shown potential in other therapeutic areas. For instance, some analogs have exhibited antimicrobial and antifungal activities. journalofchemistry.orgnih.gov A systematic screening of isothiazolopyridine libraries against a wide array of biological targets could uncover novel therapeutic applications. The structural features of the isothiazolopyridine ring system, including its potential for various chemical modifications, make it an attractive scaffold for the development of drugs with diverse mechanisms of action. cymitquimica.com
Q & A
Q. What are the recommended synthetic routes for Isothiazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of isothiazolo-pyridine derivatives typically involves cyclization reactions using precursors like ethyl aroylacetates or azido intermediates. For example, ethyl aroylacetates can react with azidofurazan-3-amine under controlled thermal conditions to form fused heterocycles . To optimize yield, employ a factorial design approach (e.g., varying temperature, solvent polarity, and reaction time) and analyze results via ANOVA to identify significant parameters . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by characterization using -NMR and LC-MS to confirm structure and purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- Spectroscopy : - and -NMR to confirm proton and carbon environments, FT-IR for functional group analysis, and UV-Vis for electronic transitions.
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps, which aid in predicting reactivity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
- Exposure Limits : Follow OSHA guidelines for similar heterocyclic amines (e.g., ACGIH TLV-TWA 0.1 mg/m³).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can computational methods accelerate the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediate energies for derivatization reactions.
- Machine Learning : Train models on existing heterocyclic compound databases to predict reaction outcomes or bioactivity (e.g., kinase inhibition). Tools like RDKit or DeepChem can automate feature extraction .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target proteins (e.g., kinases) and prioritize synthesis based on binding affinity scores.
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or spectroscopic results)?
Methodological Answer:
- Statistical Analysis : Apply multivariable regression to identify confounding factors (e.g., solvent effects, impurities).
- Reproducibility Checks : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent batches).
- Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography if NMR data is ambiguous) .
- Peer Review : Collaborate with independent labs to validate findings, ensuring methodological transparency.
Q. What advanced techniques are suitable for studying the photophysical properties of this compound?
Methodological Answer:
- Time-Resolved Fluorescence Spectroscopy : Measure excited-state lifetimes to assess potential applications in optoelectronics.
- Transient Absorption Spectroscopy : Investigate charge-transfer dynamics in femtosecond-pulsed laser setups.
- Theoretical Modeling : Couple TD-DFT calculations with experimental data to map excited-state relaxation pathways .
Tables for Key Data
Q. Table 1. Example Experimental Design for Synthesis Optimization
| Factor | Levels Tested | Significance (p-value) |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | 0.003 |
| Solvent | DMF, THF, Toluene | 0.021 |
| Reaction Time | 6h, 12h, 24h | 0.045 |
Q. Table 2. Computational vs. Experimental HOMO-LUMO Gaps
| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | -5.2 | -1.8 | 3.4 |
| Experimental (UV-Vis) | — | — | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
